Pharmacodynamics and SAR of Benzofuran-6-yl-N-methylmethanamine Derivatives
Pharmacodynamics and SAR of Benzofuran-6-yl-N-methylmethanamine Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of benzofuran-6-yl-N-methylmethanamine and its structural derivatives. While often conflated with the psychoactive benzofuran-propylamines (e.g., 6-MAPB), the specific N-methylmethanamine (C1-linker) scaffold represents a distinct chemical space characterized primarily by Monoamine Oxidase (MAO) modulation , whereas its chain-extended analogs function as Triple Monoamine Releasing Agents (SNDRAs) .
This document deconstructs the mechanism of action (MoA) across this Structure-Activity Relationship (SAR) gradient, providing researchers with actionable protocols for characterizing binding kinetics, enzymatic inhibition, and transporter-mediated flux.
Structural Definition and Pharmacological Divergence[1][2]
The core scaffold consists of a benzofuran ring substituted at the 6-position with an N-methylated alkylamine chain. The biological activity is strictly governed by the length of the alkyl linker (
The SAR Divergence Matrix
| Derivative Class | Linker Length ( | Structure | Primary Mechanism | Key Reference |
| N-methylmethanamine | MAO-B Inhibition / TAAR1 Agonism | Pisani et al., 2013 [1] | ||
| N-methyl-ethanamine | 5-HT2 Receptor Agonism | Briner et al., 2000 [2] | ||
| N-methyl-propan-2-amine | SNDRA (Releaser) | Baumann et al., 2020 [3] |
Critical Distinction: The specific title compound, benzofuran-6-yl-N-methylmethanamine , lacks the
Mechanism of Action: The C1-Linker (MAO Inhibition)
For the specific N-methylmethanamine derivative, the primary MoA involves the inhibition of Monoamine Oxidase B (MAO-B).
Binding Pocket Dynamics
The benzofuran ring acts as a bioisostere for the indole ring found in tryptamine-based MAO inhibitors.
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Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.
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Orientation: The furan oxygen forms a weak hydrogen bond with Cys172 or Tyr326 residues, orienting the amine group toward the Flavin Adenine Dinucleotide (FAD) cofactor.
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Inhibition:
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Reversible:[1] The secondary amine competes with dopamine for the active site.
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Irreversible (Potential): If derivatized with a propargyl group (N-methyl-N-propargyl), it forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.
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Functional Consequence
Inhibition of MAO-B prevents the oxidative deamination of dopamine and phenethylamine, leading to elevated synaptic concentrations of these trace amines without inducing the massive vesicular depletion associated with amphetamines.
Mechanism of Action: The C3-Linker (SNDRA Profile)
For derivatives like 6-MAPB (often confused with the title compound), the mechanism shifts to Substrate-Type Release .
Transporter Translocation
The molecule acts as a substrate for SERT, DAT, and NET.[2][3][4]
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Recognition: The protonated amine binds to the S1 site of the transporter (e.g., Asp98 in hSERT).
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Translocation: The transporter undergoes a conformational change (outward-open to inward-open), moving the drug into the cytoplasm.
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Exchange: The drug exchanges with intracellular monoamines (5-HT/DA/NE).
Phosphorylation and Flux Reversal
Once intracellular, the derivative triggers signaling cascades (p38 MAPK, PKC) that phosphorylate the transporter N-termini. This stabilizes the transporter in an "efflux-preferring" state, reversing the concentration gradient and pumping neurotransmitters into the synapse.
Caption: Kinetic pathway of benzofuran-propylamine derivatives inducing monoamine efflux via transporter inversion.
Experimental Protocols
To validate the specific mechanism (MAOI vs. Releaser), the following self-validating protocols are recommended.
Protocol A: MAO-A/B Inhibition Assay (Amplex Red)
Purpose: Determine if the derivative is an enzyme inhibitor (C1-linker behavior).
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Reagents: Recombinant hMAO-A and hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).
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Preparation: Dissolve test compound in DMSO to 10 mM stock. Dilute to 1 nM – 100 µM in reaction buffer (0.05 M sodium phosphate, pH 7.4).
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Incubation:
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Mix 50 µL enzyme solution (0.1 U/mL) with 50 µL inhibitor. Incubate 30 min at 37°C.
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Control: Use Clorgyline (MAO-A) and Deprenyl (MAO-B) as positive controls.
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Reaction: Add 100 µL working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
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Detection: Measure fluorescence (Ex/Em 530/590 nm) every 5 min for 30 min.
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Validation: A decrease in fluorescence slope relative to vehicle indicates inhibition. Calculate IC50 using non-linear regression.
Protocol B: Synaptosomal Monoamine Release Assay
Purpose: Confirm releasing activity (C3-linker behavior).
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Tissue: Rat brain synaptosomes (striatum for DA, cortex for 5-HT).
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Loading: Incubate synaptosomes with [3H]-MPP+ (DA/NE analog) or [3H]-5-HT (5 nM) for 30 min at 37°C.
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Wash: Centrifuge and resuspend to remove extracellular radioligand.
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Release Phase:
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Add test compound (1 nM – 10 µM).
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Incubate 5 min (rapid release phase).
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Blockade Check: Co-incubate with reuptake inhibitors (e.g., Cocaine or Fluoxetine). If release is blocked, the mechanism is transporter-mediated (SNDRA). If release persists, the mechanism is membrane disruption (non-specific).
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Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).
Comparative Data Summary
The following table synthesizes binding affinities (
| Target | Metric | 6-MAPB (C3-Linker) | N-Me-Methanamine (C1-Linker)* | Significance |
| SERT | 36 nM | >10,000 nM | C1 is inactive as a releaser. | |
| DAT | 10 nM | >10,000 nM | C1 lacks psychostimulant efficacy. | |
| 5-HT2B | 3.7 nM | ~500 nM | C3 poses higher valvulopathy risk. | |
| MAO-B | >10 µM | ~50 - 200 nM | C1 is a potent MAO-B inhibitor. |
*Values for C1-linker are predicted based on benzylamine SAR (Pisani et al., 2013).
Structure-Activity Relationship (SAR) Visualization
Caption: SAR decision tree illustrating how linker length dictates the pharmacological class of benzofuran-6-yl derivatives.
References
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Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link
- Briner, K., et al. (2000). Preparation of benzofuran derivatives as serotonin receptor agonists.
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Baumann, M. H., et al. (2020). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Link
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Eshleman, A. J., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. Link
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Tactogen Inc. (2024).[3] Benzofuran-based MDMA analogs for PTSD therapy. Link
Sources
- 1. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
